molecular formula C25H16Cl3NO3 B14164535 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate CAS No. 355433-02-2

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B14164535
CAS No.: 355433-02-2
M. Wt: 484.8 g/mol
InChI Key: PEHFWFZFDDQAIP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzaldehyde and 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Oxidation and Reduction: Specific oxidation and reduction steps to introduce the oxoethyl group.

    Halogenation: Introduction of chlorine atoms at specific positions on the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and temperature control is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The oxoethyl group can participate in redox reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-6-chloroquinoline-4-carboxylate
  • 2-(4-Methylphenyl)-6-chloroquinoline-4-carboxylate
  • 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-4-carboxylate

Uniqueness

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to the combination of its structural features, including the presence of both dichlorophenyl and methylphenyl groups, as well as the oxoethyl linkage

Properties

CAS No.

355433-02-2

Molecular Formula

C25H16Cl3NO3

Molecular Weight

484.8 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H16Cl3NO3/c1-14-2-4-15(5-3-14)23-12-20(19-10-16(26)7-9-22(19)29-23)25(31)32-13-24(30)18-8-6-17(27)11-21(18)28/h2-12H,13H2,1H3

InChI Key

PEHFWFZFDDQAIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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